DNMT3B Inhibition Versus the Phthalimide-Containing Reference Inhibitor RG‑108
In a biochemical assay measuring inhibition of human recombinant DNMT3B expressed in baculovirus‑infected insect cells, the target compound demonstrated an IC₅₀ of 900 nM [1]. This value is approximately 7.8‑fold higher (less potent) than that of the reference non‑nucleoside DNMT inhibitor RG‑108 (IC₅₀ 115 nM), which also bears a phthalimide warhead but differs entirely in the N‑substituent and lacks the thiazoline‑sulfanylmethyl moiety [2]. The activity gap, measured under the same enzymatic target, provides a quantifiable rationale for selecting either compound based on the desired potency window.
| Evidence Dimension | Inhibition of human DNMT3B (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | RG‑108 (CHEMBL1564869): IC₅₀ = 115 nM |
| Quantified Difference | ~7.8‑fold lower potency (900 nM vs. 115 nM) |
| Conditions | Human recombinant DNMT3B; baculovirus‑infected insect cell lysate; CpG‑containing internally quenched hairpin oligonucleotide substrate. |
Why This Matters
The 7.8‑fold potency differential against DNMT3B allows researchers to select the target compound when a weaker methyltransferase inhibitor is required, e.g., for partial target engagement or mechanistic selectivity profiling.
- [1] BindingDB Entry BDBM50389497. Affinity Data IC₅₀: 900 nM for inhibition of human DNMT3B. View Source
- [2] Pharos: RG108 (CHEMBL1564869) IC₅₀ = 115 nM for DNMT3B. View Source
